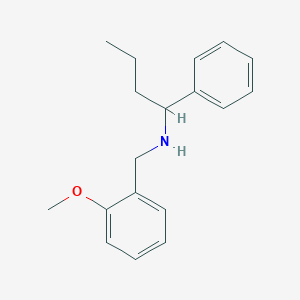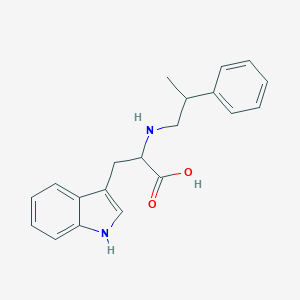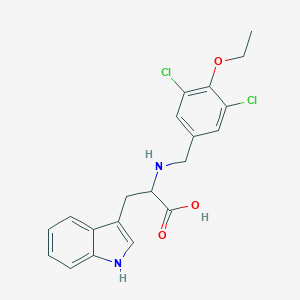
N-(2-methoxybenzyl)-1-phenylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MBDB was first synthesized in the 1990s and has since been studied for its effects on the central nervous system. It is known to have similar effects to MDMA, including increased empathy, euphoria, and heightened sensory perception. However, MBDB has been found to be less potent than MDMA and has a shorter duration of action.
Mécanisme D'action
The exact mechanism of action of MBDB is not fully understood, but it is believed to act primarily as a serotonin releaser, similar to MDMA. It may also have some affinity for other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
MBDB has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to its psychoactive effects. It has also been found to increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
MBDB has been used in various laboratory experiments to study its effects on the central nervous system. Its similarities to MDMA make it a useful tool for studying the mechanisms of action of these types of compounds. However, its lower potency and shorter duration of action may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research on MBDB. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Further research is needed to fully understand its mechanisms of action and potential side effects. Additionally, research on the potential use of MBDB in psychotherapy may be warranted. Finally, there is a need for more research on the long-term effects of MBDB use, particularly in recreational settings.
Méthodes De Synthèse
MBDB can be synthesized through a multi-step process that involves the reaction of 1-phenylbutan-1-one with 2-methoxybenzyl chloride in the presence of a strong base. The resulting product is then purified through various methods, such as column chromatography.
Applications De Recherche Scientifique
MBDB has been studied for its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders, such as depression and anxiety. It has also been studied for its potential use in psychotherapy, as it has been found to increase feelings of empathy and connectedness.
Propriétés
Formule moléculaire |
C18H23NO |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-1-phenylbutan-1-amine |
InChI |
InChI=1S/C18H23NO/c1-3-9-17(15-10-5-4-6-11-15)19-14-16-12-7-8-13-18(16)20-2/h4-8,10-13,17,19H,3,9,14H2,1-2H3 |
Clé InChI |
MLFUIKDTIVUJPK-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC=CC=C2OC |
SMILES canonique |
CCCC(C1=CC=CC=C1)NCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)
![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)




![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)